1,13-Tridecanediol

Vue d'ensemble

Description

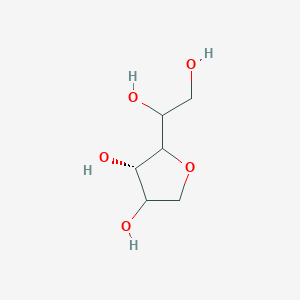

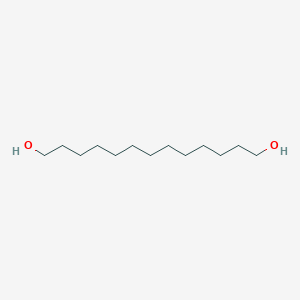

1,13-Tridecanediol is a chemical compound with the molecular formula C13H28O2 . It is used in organic synthesis and in the preparation of single-chain bis(phosphocholines) and in the synthesis of (Z)-alkenols and their acetates .

Synthesis Analysis

A novel strategy for preparing 1,13-tridecanediol by valorization of furfural was proposed, involving aldol condensation to build C13 intermediates and further hydrodeoxygenation . During this process, Raney Ni exhibited excellent catalytic performance for the initial hydrogenation (C═C and C═O) with a yield of 98.30%, while Pd/TiO2–ZrO2 showed promising de–OH and ring-opening performance .Molecular Structure Analysis

The molecular structure of 1,13-Tridecanediol consists of 13 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 216.36 .Chemical Reactions Analysis

The chemical reactions of 1,13-Tridecanediol involve processes such as aldol condensation to build C13 intermediates and further hydrodeoxygenation .Physical And Chemical Properties Analysis

1,13-Tridecanediol has a density of 0.9±0.1 g/cm3, a boiling point of 343.9±10.0 °C at 760 mmHg, and a flash point of 154.8±13.6 °C . It has 2 H bond acceptors, 2 H bond donors, and 12 freely rotating bonds .Applications De Recherche Scientifique

Biomass Valorization

A novel strategy for preparing 1,13-Tridecanediol by valorization of furfural was proposed . This process involves aldol condensation to build C13 intermediates and further hydrodeoxygenation .

During this process, Raney Ni exhibited excellent catalytic performance for the initial hydrogenation (C═C and C═O) with a yield of 98.30%, while Pd/TiO2–ZrO2 showed promising de–OH and ring opening performance .

Results showed that ZrO2 was necessary for de–OH and ring opening, and the catalytic performance could be improved by incorporating with TiO2 to form TiO2–ZrO2 due to the increase in weak acid sites . Also, the introduction of Pd could further promote the reaction oriented toward obtaining 1,13-Tridecanediol .

This work may provide some insights for the utilization of biomass resources in the future .

Safety and Hazards

When handling 1,13-Tridecanediol, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

1,13-Tridecanediol, also known as Tridecane-1,13-diol, is a compound that is primarily synthesized from furfural . The primary targets of this compound are the C═C and C═O bonds, which are hydrogenated during the initial stages of its synthesis .

Mode of Action

The compound interacts with its targets through a process involving aldol condensation to build C13 intermediates and further hydrodeoxygenation . During this process, Raney Ni exhibits excellent catalytic performance for the initial hydrogenation of the C═C and C═O bonds .

Biochemical Pathways

The biochemical pathways affected by 1,13-Tridecanediol involve the formation of C13 intermediates through aldol condensation and their subsequent hydrodeoxygenation . The compound’s interaction with its targets results in changes in these pathways, leading to the production of 1,13-Tridecanediol .

Pharmacokinetics

The compound’s synthesis process suggests that its bioavailability may be influenced by the efficiency of the hydrogenation process and the presence of catalysts such as raney ni .

Result of Action

The result of the action of 1,13-Tridecanediol is the production of the compound itself. After optimization, the yield of 1,13-Tridecanediol could be straightforwardly up to 57.93% in water, and it would improve to 76.51% (69.64% based on furfural) by introducing trace amounts of methanol .

Propriétés

IUPAC Name |

tridecane-1,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEPYODGJFPWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453878 | |

| Record name | 1,13-Tridecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13362-52-2 | |

| Record name | 1,13-Tridecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 1,13-Tridecanediol?

A1: 1,13-Tridecanediol has the molecular formula C13H28O2. [] Its structure consists of a thirteen-carbon chain with hydroxyl groups (-OH) at each end. While spectroscopic data isn't provided in the provided abstracts, X-ray diffraction studies have revealed its crystal structure. [, ]

Q2: How does the structure of 1,13-Tridecanediol relate to its physical properties?

A2: The crystal structure of 1,13-Tridecanediol reveals a layered structure similar to smectic A liquid crystals. [] The molecules arrange themselves with their long axes parallel, forming layers along the a-axis. This layered arrangement is likely influenced by the molecule's long hydrophobic chain and the hydrogen bonding potential of the terminal hydroxyl groups.

Q3: What is the significance of the heat capacity studies on 1,13-Tridecanediol?

A3: Researchers have investigated the molar heat capacities of a series of alkane-α,ω-diols, including 1,13-Tridecanediol. [] These studies contribute to a broader understanding of the thermodynamic properties of these compounds, which can be valuable for various applications, including material design and understanding phase transitions.

Q4: How can 1,13-Tridecanediol be utilized in organic synthesis?

A4: Research highlights the use of 1,13-Tridecanediol as an alkylating agent in organic synthesis. [] For instance, it can react with butyl cyanoacetate in the presence of an iridium catalyst to produce butyl 2-cyano-15-hydroxypentadecanoate. This intermediate can be further converted to cyclopentadecanolide (CPDL).

Q5: Are there any known biological applications or activities associated with 1,13-Tridecanediol?

A5: While the provided research primarily focuses on the synthesis and physical properties of 1,13-Tridecanediol, one study demonstrates its use as a starting material in the synthesis of (Z)-13-Octadecen-1-yl acetate. [] This compound serves as a pheromone mimic for the Rice Leaf Folder Moth (Cnaphalocrosis medinalis). This suggests potential applications in pest control strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)